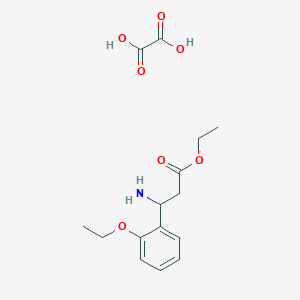

Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate

Description

Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate is a β-aminopropanoate ester derivative characterized by a 2-ethoxyphenyl substituent at the β-position and an oxalate counterion. This compound is structurally related to pharmacologically active β-aminopropanoate esters, which are frequently explored as intermediates in drug discovery. The ethoxy group at the ortho position of the phenyl ring distinguishes it from analogs with methyl, methoxy, or nitro substituents. Synthetically, such compounds are often prepared via the Rodionov reaction (condensation of aldehydes with malonic ester derivatives) followed by esterification and salt formation .

Properties

IUPAC Name |

ethyl 3-amino-3-(2-ethoxyphenyl)propanoate;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.C2H2O4/c1-3-16-12-8-6-5-7-10(12)11(14)9-13(15)17-4-2;3-1(4)2(5)6/h5-8,11H,3-4,9,14H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWZFALPBLRHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(CC(=O)OCC)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate typically involves the reaction of ethyl 3-amino-3-(2-ethoxyphenyl)propanoate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process may involve the use of solvents such as ethanol or methanol and requires careful temperature control to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring of reaction parameters ensures consistent product quality. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Nitro or imine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis

Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of various chemical compounds. Its utility in synthesizing derivatives underscores its importance in chemical research and development.

Industrial Production

In industrial settings, this compound is produced using optimized methods that enhance yield and efficiency. Continuous flow reactors are often employed to ensure consistent product quality during large-scale synthesis.

Biological Research

Potential Biological Activity

Research has indicated that this compound may exhibit significant biological activity. Studies focus on its interactions with biomolecules, suggesting that the amino group can form hydrogen bonds while the ethoxyphenyl group may engage in hydrophobic interactions. These properties could modulate enzyme and receptor activities, leading to various biological effects.

Therapeutic Investigations

The compound is being investigated for its potential therapeutic properties. It is considered a precursor for drug development, particularly in creating novel pharmaceuticals targeting specific diseases. The exploration of its pharmacological effects continues to be a significant area of research.

Table 1: Summary of Research Findings on this compound

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Organic Synthesis | Used as a reagent for synthesizing complex organic compounds. | |

| Biological Activity | Exhibits potential interactions with biomolecules affecting enzymatic activity. | |

| Therapeutic Properties | Investigated as a precursor for drug development with promising therapeutic applications. |

Industrial Applications

This compound is also utilized in the production of various industrial chemicals and materials. Its chemical properties make it suitable for applications requiring specific reactivity and stability, further emphasizing its versatility across different sectors.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-donating groups (e.g., 4-methoxy) enhance solubility in polar solvents, while electron-withdrawing groups (e.g., 4-nitro) increase reactivity for further functionalization .

- Salt Forms : Oxalate and hydrochloride salts (e.g., : 4-ethylphenyl derivative) are common for improving crystallinity and stability. Oxalate salts may offer better aqueous solubility than free bases .

Research Findings and Implications

- Substituent-Driven Activity : The 3-pyridyl substituent in integrin antagonists enhances binding affinity to the αvβ6 receptor compared to phenyl or methoxy derivatives, highlighting the role of heteroaromatic groups .

- Salt Selection : Hydrochloride salts (e.g., ) are preferred for oral bioavailability, whereas oxalate salts (e.g., ) may be advantageous for parenteral formulations due to higher solubility .

Biological Activity

Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . It features an amino group, an ethoxy-substituted phenyl group, and an ester functional group that contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may play a role in regulating metabolic pathways. For instance, it may inhibit enzymes involved in inflammatory processes or metabolic disorders.

- Receptor Binding : The structural components allow for binding to various receptors, potentially modulating their activity. This can influence signaling pathways related to pain, inflammation, or other physiological responses.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

A study demonstrated that this compound could inhibit the activity of certain enzymes linked to inflammatory responses. This was assessed using in vitro assays where the compound showed significant inhibition compared to control groups. -

Receptor Binding Analysis :

Research into the receptor binding capabilities revealed that the compound interacts with receptors associated with pain modulation. This interaction suggests potential applications in analgesic therapies. -

Antioxidant Properties :

Preliminary investigations indicated that this compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. -

In Vivo Studies :

Animal model studies have shown that administration of the compound results in reduced markers of inflammation and improved metabolic profiles, suggesting therapeutic potential for conditions such as diabetes and obesity.

Q & A

Basic: What are the recommended synthetic routes for Ethyl 3-amino-3-(2-ethoxyphenyl)propanoate oxalate?

Methodological Answer:

The compound can be synthesized via a two-step approach:

Rodionov Reaction : React 2-ethoxyphenyl aldehyde with malonic acid derivatives in the presence of ammonia or ammonium acetate to form the β-amino acid intermediate .

Esterification and Salt Formation : Treat the intermediate with ethanol under acidic catalysis (e.g., H₂SO₄ or HCl) to form the ethyl ester. Subsequent reaction with oxalic acid yields the oxalate salt .

Key Considerations :

- Optimize reaction time and temperature (e.g., reflux at 80–100°C) to avoid racemization of the chiral center.

- Use polar aprotic solvents (e.g., DMF) for improved yield in the oxalate salt formation .

Basic: How can the structural integrity of this compound be validated?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the ethoxyphenyl group (δ 6.8–7.4 ppm for aromatic protons, δ 1.3–1.5 ppm for ethoxy CH₃) and the propanoate ester (δ 4.1–4.3 ppm for –COOCH₂–) .

- 2D HSQC : Resolve overlapping signals in the aromatic region to verify substitution patterns .

- X-ray Crystallography : Determine absolute stereochemistry (e.g., R/S configuration at C3) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~337.1 g/mol for the oxalate salt) .

Basic: What are the common chemical transformations of this compound?

Methodological Answer:

- Hydrolysis : React with NaOH (aq.) to yield the free β-amino acid, useful for peptide coupling .

- Amidation : Use EDCl/HOBt to couple the ester with primary amines, generating amide derivatives for SAR studies .

- Reductive Amination : Reduce the amino group with NaBH₃CN in the presence of aldehydes to introduce alkyl/aryl substituents .

Note : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) to prevent over-reduction.

Advanced: How to address low enantiomeric excess (ee) in enantioselective synthesis?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during the Rodionov reaction to enhance ee .

- Chromatographic Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for preparative HPLC purification .

- Kinetic Resolution : Optimize reaction conditions (e.g., lower temperature) to favor the desired enantiomer’s formation rate .

Advanced: How to resolve contradictory data in bioactivity assays (e.g., varying IC₅₀ values)?

Methodological Answer:

- Assay Standardization :

- Use a common cell line (e.g., HEK293) and control compounds to normalize inter-lab variability .

- Validate target engagement via SPR (surface plasmon resonance) to confirm direct binding .

- Solubility Adjustments : Pre-saturate the compound in assay buffers (e.g., 0.1% DMSO) to avoid aggregation artifacts .

- Metabolic Stability Testing : Perform liver microsome assays to rule out rapid degradation as a cause of inconsistent activity .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., GABA receptors). Focus on hydrogen bonding between the amino group and Asp/Glu residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational flexibility .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Advanced: How to troubleshoot inconsistent yields in oxalate salt formation?

Methodological Answer:

- pH Control : Maintain pH 2–3 during salt formation to favor protonation of the amino group and oxalate counterion binding .

- Solvent Screening : Test mixed solvents (e.g., ethanol/water 4:1) to improve crystallization kinetics .

- Counterion Exchange : If oxalate yields remain low, substitute with alternative salts (e.g., HCl) and compare stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.